molecular formula C19H19N3O5S B5977864 N-(6-cyano-1,3-benzodioxol-5-yl)-3-(diethylsulfamoyl)benzamide

N-(6-cyano-1,3-benzodioxol-5-yl)-3-(diethylsulfamoyl)benzamide

Cat. No.: B5977864
M. Wt: 401.4 g/mol
InChI Key: NSSAWMFJPWXRIX-UHFFFAOYSA-N
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Description

N-(6-cyano-1,3-benzodioxol-5-yl)-3-(diethylsulfamoyl)benzamide: is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a cyano group, and a diethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-cyano-1,3-benzodioxol-5-yl)-3-(diethylsulfamoyl)benzamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable leaving group and a cyanide source such as sodium cyanide.

    Attachment of the Diethylsulfamoyl Group: The diethylsulfamoyl group can be attached through a sulfonation reaction using diethylamine and a sulfonyl chloride derivative.

    Formation of the Benzamide: The final step involves the formation of the benzamide through an amide coupling reaction using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Reagents such as sodium hydride (NaH) for nucleophilic substitution or electrophilic reagents like bromine (Br2) for electrophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzodioxole and benzamide derivatives.

Scientific Research Applications

N-(6-cyano-1,3-benzodioxol-5-yl)-3-(diethylsulfamoyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of N-(6-cyano-1,3-benzodioxol-5-yl)-3-(diethylsulfamoyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and diethylsulfamoyl group can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-cyano-1,3-benzodioxol-5-yl)-3-(methylsulfamoyl)benzamide
  • N-(6-cyano-1,3-benzodioxol-5-yl)-3-(ethylsulfamoyl)benzamide
  • N-(6-cyano-1,3-benzodioxol-5-yl)-3-(propylsulfamoyl)benzamide

Uniqueness

N-(6-cyano-1,3-benzodioxol-5-yl)-3-(diethylsulfamoyl)benzamide is unique due to the presence of the diethylsulfamoyl group, which can influence its chemical reactivity and biological activity. This group can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(6-cyano-1,3-benzodioxol-5-yl)-3-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-3-22(4-2)28(24,25)15-7-5-6-13(8-15)19(23)21-16-10-18-17(26-12-27-18)9-14(16)11-20/h5-10H,3-4,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSAWMFJPWXRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2C#N)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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